![molecular formula C21H17ClN4O B243247 N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide](/img/structure/B243247.png)

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

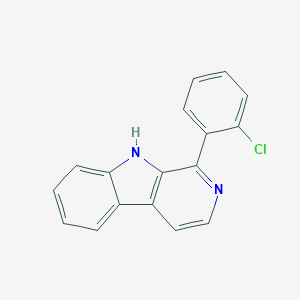

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide, also known as BCBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mecanismo De Acción

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in cancer cells involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been shown to bind to the colchicine-binding site of tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell death. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has also been shown to induce autophagy in cancer cells, which is a process of self-digestion that can lead to cell death.

Biochemical and Physiological Effects:

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in lab experiments include its potent anticancer activity, its ability to act as a fluorescent probe for detecting metal ions, and its versatility as a building block for the synthesis of novel materials. However, there are also some limitations to using N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in lab experiments, such as its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.

Direcciones Futuras

There are several potential future directions for the study of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide. One area of research is the development of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide-based materials for various applications such as drug delivery, sensing, and catalysis. Another area of research is the optimization of the synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide to improve the yield and purity of the compound. In addition, further studies are needed to elucidate the mechanism of action of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide in cancer cells and to explore its potential as a therapeutic agent for cancer treatment.

Métodos De Síntesis

The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide involves the reaction of 2-chlorobenzylamine with 2-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting intermediate is then reacted with 1H-benzimidazole-2-carboxylic acid to obtain the final product, N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide. The synthesis of N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been optimized using various methods such as microwave-assisted synthesis and solvent-free synthesis to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. It has been shown to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, N-(1H-benzimidazol-2-yl)-4-[(2-chlorobenzyl)amino]benzamide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and polymers.

Propiedades

Fórmula molecular |

C21H17ClN4O |

|---|---|

Peso molecular |

376.8 g/mol |

Nombre IUPAC |

N-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methylamino]benzamide |

InChI |

InChI=1S/C21H17ClN4O/c22-17-6-2-1-5-15(17)13-23-16-11-9-14(10-12-16)20(27)26-21-24-18-7-3-4-8-19(18)25-21/h1-12,23H,13H2,(H2,24,25,26,27) |

Clave InChI |

OWJXUWXWYYJLTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |

SMILES canónico |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)

![2,7-Diamino-3-(1,3-benzodioxol-5-ylmethyl)-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B243181.png)

![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)

![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)

![5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)

![Ethyl 2-(methylsulfanyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B243196.png)

![4-methylsulfanyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243203.png)

![6-(4-fluorophenyl)-4-methylsulfanyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B243204.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B243223.png)